molecular formula C19H19N3O3S2 B2355256 11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 892301-26-7

11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2355256
CAS No.: 892301-26-7
M. Wt: 401.5
InChI Key: RWRUEIXXQYHAEZ-UHFFFAOYSA-N
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Description

This tricyclic compound features a complex heterocyclic core with an acetyl group at position 11, a 4-methoxyphenyl substituent at position 4, and a methylsulfanyl group at position 3. The 8-thia designation indicates a sulfur atom in the ring system, contributing to its electronic and steric properties. Crystallographic tools such as SHELX and ORTEP are critical for resolving its 3D structure and analyzing ring puckering dynamics .

Properties

IUPAC Name

11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-11(23)21-9-8-14-15(10-21)27-17-16(14)18(24)22(19(20-17)26-3)12-4-6-13(25-2)7-5-12/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRUEIXXQYHAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article summarizes the current understanding of its biological activity based on diverse research findings.

The compound has the molecular formula C19H19N3O3S2C_{19}H_{19}N_{3}O_{3}S_{2} and a molecular weight of 401.5 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that are critical for its biological activity.

PropertyValue
Molecular FormulaC19H19N3O3S2
Molecular Weight401.5 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Receptor Interaction : It could bind to receptors involved in inflammatory responses and cancer signaling pathways.

Research indicates that the triazole and thiazole moieties play significant roles in these interactions due to their electron-rich nature, allowing them to form stable complexes with target proteins.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound:

  • Cell Line Studies :
    • In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) carcinoma cells.
    • For instance, related compounds showed IC50 values ranging from 6.2 μM to 43.4 μM against these cell lines .
  • Mechanistic Insights :
    • The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
    • It also appears to inhibit cell cycle progression at the G1 phase.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Similar triazole derivatives have been reported to possess antifungal properties comparable to established antifungal agents .

Anti-inflammatory Effects

Research indicates that this compound may also reduce inflammation:

  • Cytokine Modulation : It can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

A few case studies highlight the biological implications of this compound:

  • Study on Breast Cancer Cells :
    • A recent study found that a derivative of this compound significantly inhibited MCF-7 cell growth with an IC50 value of 27.3 μM.
    • The mechanism was linked to the induction of oxidative stress leading to apoptosis.
  • Antimicrobial Efficacy :
    • Testing against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 15 μg/mL, indicating strong antibacterial potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 11-Acetyl, 4-(4-methoxyphenyl), 5-methylsulfanyl Not explicitly given* ~375 (estimated) Tricyclic core with sulfur and nitrogen heteroatoms; acetyl enhances polarity N/A
11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one 11-Ethyl, 4-(3-methoxyphenyl), 5-sulfanyl (no methyl group) C₁₈H₁₉N₃O₂S₂ 373.5 Ethyl group reduces polarity; 3-methoxy may alter steric interactions
4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one 4-(2-methoxyphenyl), 11-methyl, 5-sulfanyl, diaza (two nitrogens) C₁₈H₁₈N₂O₂S₂ 358.48 Reduced nitrogen content; 2-methoxy increases steric hindrance
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) 9-(4-hydroxyphenyl), tetracyclic, dithia (two sulfurs) Not provided Not provided Hydroxyl group enhances hydrogen bonding; tetracyclic complexity
5-[(2,4-Dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,5-trien-3-one 2,4-Dichlorophenylmethylsulfanyl, 11-methyl Not provided Not provided Chlorine substituents increase electron-withdrawing effects

*Estimated based on structural analogs.

Key Observations:

Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with 3-methoxy () and 2-methoxy () analogs, affecting steric and electronic interactions. The para-substitution may optimize binding in target applications compared to ortho/meta positions. Methylsulfanyl (target) vs.

Heteroatom Arrangement :

  • The 8-thia-4,6,11-triaza core (target) differs from 8-thia-4,6-diaza (), altering electron density and hydrogen-bonding capacity. Additional nitrogen atoms may improve solubility or metal coordination .

Ring System Complexity :

  • The tetracyclic compound in introduces dithia and an extended ring system, increasing conformational rigidity compared to the tricyclic target .

Functional Group Impact: Acetyl (target) vs. ethyl/methyl (): Acetyl groups increase polarity and may serve as hydrogen bond acceptors, whereas alkyl groups enhance hydrophobicity.

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